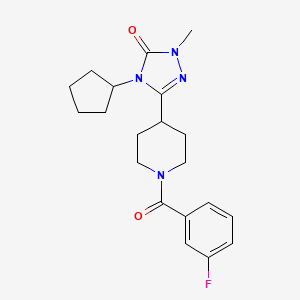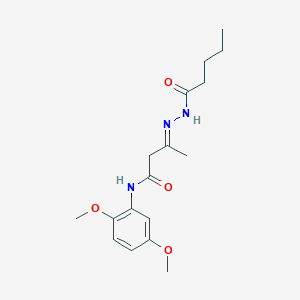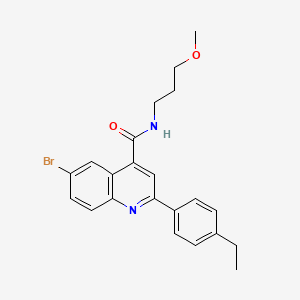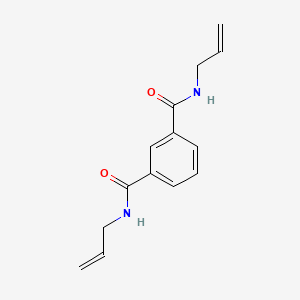
4-cyclopentyl-3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzoyl group, a piperidinyl group, and a triazolone moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting cyclopentylamine with 3-fluorobenzoyl chloride under basic conditions to form 1-cyclopentyl-4-(3-fluorobenzoyl)piperidine.
Cyclization to Form the Triazolone Ring: The piperidinyl intermediate is then subjected to cyclization with appropriate reagents to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-(3-fluorobenzoyl)piperidine: This compound shares the piperidinyl and fluorobenzoyl moieties but lacks the triazolone ring.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound contains a piperidinyl group and a fluorobenzoyl moiety but differs in the overall structure and functional groups.
Uniqueness
4-CYCLOPENTYL-3-[1-(3-FLUOROBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to the presence of the triazolone ring, which imparts specific chemical properties and biological activities.
Properties
Molecular Formula |
C20H25FN4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(3-fluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H25FN4O2/c1-23-20(27)25(17-7-2-3-8-17)18(22-23)14-9-11-24(12-10-14)19(26)15-5-4-6-16(21)13-15/h4-6,13-14,17H,2-3,7-12H2,1H3 |
InChI Key |
VDHCTKSDOUGLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113968.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11113971.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide](/img/structure/B11113976.png)


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B11114002.png)


![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)
![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)

![N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11114042.png)
